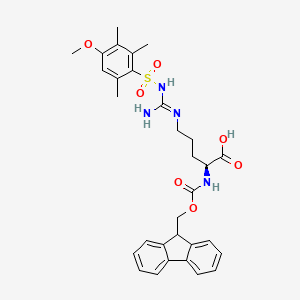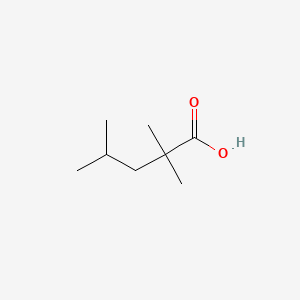
ethyl 4-(1H-pyrazol-1-yl)butanoate
Descripción general
Descripción
Pyrazole-1-butyric acid, ethyl ester is a chemical compound with the molecular formula C9H14N2O2. Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research has also highlighted the synthesis of pyrazole derivatives via [3 + 2] cycloaddition reactions of diazo compounds and their synthetic equivalents .Molecular Structure Analysis
The basic structure of a pyrazole molecule consists of a five-membered heterocyclic aromatic ring with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific structure of Pyrazole-1-butyric acid, ethyl ester would include additional functional groups attached to this basic pyrazole structure.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .Aplicaciones Científicas De Investigación
Anticancer Properties
Pyrazole-1-butyric acid, ethyl ester, and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate, demonstrating their potential as anticancer agents. These compounds, particularly derivatives 6 and 9a, showed superior antiproliferative activity compared to the conventional anticancer agent, paclitaxel (Jose, 2017).
Ester Synthesis Optimization
The compound plays a role in optimizing the synthesis of esters like ethyl butyrate. Studies involving Rhizopus oryzae lipase have explored the optimization of ethyl butyrate production, highlighting the effectiveness of pyrazole derivatives in such processes (Grosso, Ferreira-Dias, & Pires-Cabral, 2013).
Enhancing Esterification Reactions
Research on the synthesis of ethyl butyrate, an ester with mango and banana notes, utilized the combination of ultrasound energy and molecular sieves in a process catalyzed by immobilized lipase from Thermomyces lanuginosus. This method, involving pyrazole derivatives, significantly improved esterification reactions and yields (Paludo et al., 2015).
Structural and Chemical Analysis
Pyrazole-1-butyric acid, ethyl ester derivatives have been used in structural and chemical analyses. X-ray diffraction studies of these compounds provide insights into their molecular structure and potential applications in various fields, including medicine and chemistry (Ganapathy et al., 2015).
Corrosion Inhibition
Pyrazole derivatives, including those related to pyrazole-1-butyric acid, ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds effectively reduce the corrosion rate, suggesting their potential use in industrial applications (Herrag et al., 2007).
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of new synthetic approaches, the discovery of new biological activities, and the exploration of their potential applications in various fields .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which ethyl 4-(1h-pyrazol-1-yl)butanoate is a part of, have been found to exhibit a broad range of biological activities
Mode of Action
It is known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have similar effects
Propiedades
IUPAC Name |
ethyl 4-pyrazol-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKUMKJPXBPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149280 | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-55-8 | |
| Record name | Ethyl 1H-pyrazole-1-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-butyric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















